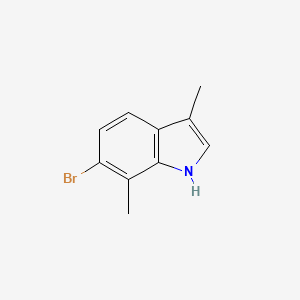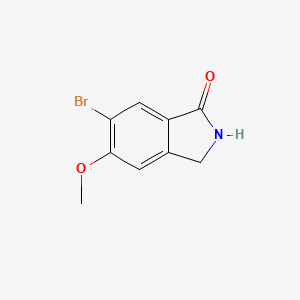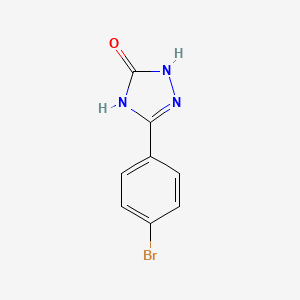
5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been discussed in several papers. For instance, a study discusses the synthesis of a novel series of alkyl sulfamide substituted pyrimidines . Another paper discusses the successful synthesis of a novel racemic secondary alcohol through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For example, a study used HOMO and LUMO analysis to determine the charge transfer within the molecule . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization was analyzed using NBO analysis .Chemical Reactions Analysis
A study discusses the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with several aryl/heteroaryl boronic acids using a Pd(0) catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been discussed in several papers. For instance, a study provides the molecular weight of a related compound .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research has demonstrated that these compounds exhibit significant activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents. For instance:
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including those related to 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, have been synthesized and shown to possess antimicrobial activities against various microorganisms, including strains of bacteria and fungi (Kaneria et al., 2016), (Safonov & Panasenko, 2022).
Synthesis and Antifungal Evaluation
Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs have been synthesized and evaluated for their in vitro antifungal activity, showing potential as antifungal agents (Terzioğlu Klip et al., 2010).
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives, including 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, have been a focus of research to understand their properties and potential applications:
One-pot Synthesis and Characterization
Studies have explored the one-pot synthesis of these compounds and their characterization using various techniques such as UV–vis, FTIR, NMR, and X-ray crystallography, providing insights into their molecular structures (Jiang et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds has been studied, revealing details about their molecular configuration and potential interactions, which are crucial for understanding their pharmacological properties (Wang & Dong, 2009).
Potential in Corrosion Inhibition
Research also indicates the potential application of 1,2,4-triazole derivatives in corrosion inhibition, particularly in protecting metals against corrosion in various environments:
- Gravimetric Studies of Triazole-Based Compounds: Studies have demonstrated that these compounds can serve as effective corrosion inhibitors for metals, highlighting an industrial application beyond biomedical uses (Al-amiery et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRHDMJAUMODNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347044 | |
| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one | |
CAS RN |
33199-41-6 | |
| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



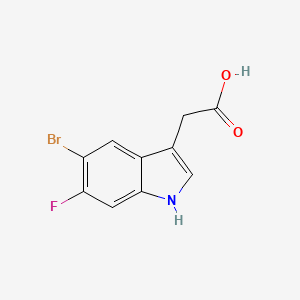

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)

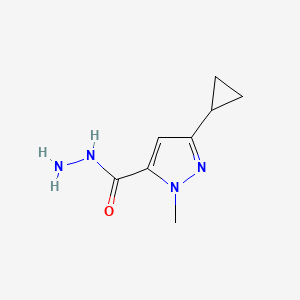

![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)
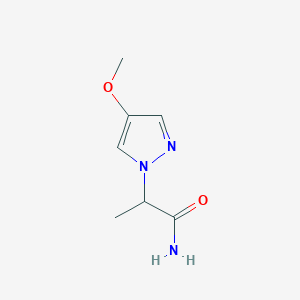

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
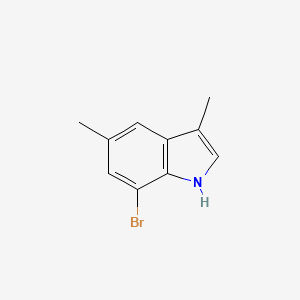
![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
